2,6-Bis(benzyloxy)pyridine
Overview
Description
2,6-Bis(benzyloxy)pyridine is an organic compound with the molecular formula C19H17NO2. It is a derivative of pyridine, where two benzyloxy groups are attached to the 2 and 6 positions of the pyridine ring. This compound is known for its applications in organic synthesis and coordination chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(benzyloxy)pyridine typically involves the reaction of 2,6-dichloropyridine with benzyl alcohol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Step 1: Dissolve sodium hydride (60% mineral oil mixture) in DMF at 0°C.
Step 2: Add benzyl alcohol to the solution and stir for 30 minutes.
Step 3: Add 2,6-dichloropyridine to the mixture and stir at 75°C for 12 hours.
Step 4: Quench the reaction with saturated aqueous ammonium chloride, extract with ethyl acetate, and wash the organic layers with brine.
Step 5: Dry over sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(benzyloxy)pyridine undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the benzyloxy groups.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Bis(benzyloxy)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2,6-Bis(benzyloxy)pyridine involves its ability to coordinate with metal ions through the nitrogen atom of the pyridine ring and the oxygen atoms of the benzyloxy groups. This coordination can influence the reactivity and stability of the metal complexes formed, making it useful in catalysis and material science .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(phenylmethoxy)pyridine
- 2,6-Bis(benzyloxy)benzene
- 2,6-Bis(benzyloxy)aniline
Uniqueness
2,6-Bis(benzyloxy)pyridine is unique due to its specific substitution pattern on the pyridine ring, which provides distinct electronic and steric properties. This makes it a valuable ligand in coordination chemistry and a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,6-bis(phenylmethoxy)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-3-8-16(9-4-1)14-21-18-12-7-13-19(20-18)22-15-17-10-5-2-6-11-17/h1-13H,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IREZYNKPQCIUME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=CC=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356136 | |
Record name | 2,6-bis(benzyloxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16727-46-1 | |
Record name | 2,6-Bis(phenylmethoxy)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16727-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-bis(benzyloxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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